molecular formula C23H25FN2O2S B2658193 (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1798423-08-1

(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No.: B2658193
CAS No.: 1798423-08-1
M. Wt: 412.52
InChI Key: DGWINLTVPXKVIG-DHZHZOJOSA-N
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Description

(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a fluorobenzoyl group, and a methylthio-substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors such as 4-piperidone.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via an acylation reaction using 2-fluorobenzoyl chloride and the piperidine intermediate.

    Attachment of the Methylthio-Substituted Phenyl Group: This step involves a nucleophilic substitution reaction where the methylthio group is introduced to the phenyl ring.

    Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide group through a condensation reaction between the intermediate and an appropriate acrylamide precursor.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., Friedel-Crafts acylation).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is investigated for its potential interactions with biological targets. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs for treating various diseases, including neurological disorders and cancers.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorobenzoyl and methylthio groups likely play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide
  • (E)-N-((1-(2-bromobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide

Uniqueness

Compared to similar compounds, (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is unique due to the presence of the fluorine atom in the benzoyl group. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its chlorinated or brominated analogs.

Properties

IUPAC Name

(E)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O2S/c1-29-19-9-6-17(7-10-19)8-11-22(27)25-16-18-12-14-26(15-13-18)23(28)20-4-2-3-5-21(20)24/h2-11,18H,12-16H2,1H3,(H,25,27)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWINLTVPXKVIG-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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